Physicochemical Property Comparison
4-Fluoro-3-iodo-5-methylbenzoic acid exhibits an acid dissociation constant (pKa) of 3.87, which is 0.34 units lower (more acidic) than 4-fluoro-3-methylbenzoic acid (pKa 4.21) and 0.28 units lower than 3-iodo-4-methylbenzoic acid (pKa 4.15) [1][2]. Its calculated LogP of 3.22 is 1.39 units higher (more lipophilic) than the non-iodinated analog 4-fluoro-3-methylbenzoic acid (LogP 1.83) and 0.15 units higher than 4-fluoro-3-iodobenzoic acid (LogP 3.07) [3][4]. At physiological pH 7.4, the compound exhibits a LogD value of -0.01, indicating near-neutral distribution compared to 4-fluoro-3-methylbenzoic acid (LogD -0.57) and 3-iodo-4-methylbenzoic acid (LogD 0.006) [5][6][7].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.87 (calculated) |
| Comparator Or Baseline | 4-Fluoro-3-methylbenzoic acid: pKa = 4.21; 3-Iodo-4-methylbenzoic acid: pKa = 4.15 |
| Quantified Difference | ΔpKa = -0.34 to -0.28 (target more acidic) |
| Conditions | Calculated properties; JChem prediction method |
Why This Matters
The 0.3–0.4 pKa unit difference translates to approximately a 2-fold difference in carboxylate anion concentration at physiological pH, directly impacting solubility, salt formation efficiency, and membrane permeability of derived compounds.
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- [5] Chembase. (n.d.). 4-Carboxy-2-fluoro-6-iodotoluene (CAS 861905-94-4). Retrieved from http://en.chembase.cn/molecule-51512.html View Source
- [6] ChemSpider. (n.d.). 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6). Retrieved from https://legacy.chemspider.com/Chemical-Structure.24873797.html View Source
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